molecular formula C6H7FN2O2S B6324878 2-fluoro-N-methylpyridine-3-sulfonamide CAS No. 1997736-32-9

2-fluoro-N-methylpyridine-3-sulfonamide

Cat. No.: B6324878
CAS No.: 1997736-32-9
M. Wt: 190.20 g/mol
InChI Key: CEZFUHRWTDXOLE-UHFFFAOYSA-N
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Description

2-Fluoro-N-methylpyridine-3-sulfonamide is a sulfonamide derivative featuring a pyridine core substituted with a fluorine atom at the 2-position and a methylated sulfonamide group at the 3-position. This compound is of interest in medicinal chemistry due to the pharmacological relevance of sulfonamides, which are known for their roles as enzyme inhibitors, antimicrobial agents, and modulators of pharmacokinetic properties.

Synthetic routes for analogous pyridine sulfonamides typically involve reacting aminopyridine derivatives with sulfonyl chlorides in the presence of a base (e.g., pyridine), followed by purification via crystallization or chromatography, as demonstrated in the synthesis of N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide (91% yield) .

Properties

IUPAC Name

2-fluoro-N-methylpyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2O2S/c1-8-12(10,11)5-3-2-4-9-6(5)7/h2-4,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEZFUHRWTDXOLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=C(N=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-methylpyridine-3-sulfonamide typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu₄N⁺F⁻) in dimethylformamide (DMF) at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then be further reacted with methylamine and sulfonyl chloride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using fluorinating agents such as aluminum fluoride (AlF₃) and copper fluoride (CuF₂) at elevated temperatures (450-500°C) to achieve high yields . The subsequent steps involve standard sulfonamide synthesis techniques, ensuring the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-methylpyridine-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different sulfonamide analogs.

Mechanism of Action

The mechanism of action of 2-fluoro-N-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The fluorine atom enhances the compound’s stability and bioavailability, contributing to its overall efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 2-fluoro-N-methylpyridine-3-sulfonamide can be contextualized by comparing it to structurally related sulfonamide and pyridine derivatives. Key differences in substituents, electronic effects, and biological activity are summarized below.

Substituent Variations on the Pyridine Core

Compound Name Pyridine Substituents Sulfonamide Group Fluorine Position Key Properties/Activities
This compound 2-F, 3-sulfonamide (N-methyl) N-methyl Pyridine C2 Enhanced metabolic stability, moderate lipophilicity
N-(5-Bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide 5-Br, 2-OCH₃, 3-sulfonamide Unmethylated Benzene C2, C4 Bulky bromine may hinder binding; methoxy increases solubility
2-((2-Fluoro-5-methylphenyl)amino)pyridine-3-sulfonamide 3-sulfonamide (unmethylated) Unmethylated Benzene C2 Amino group introduces hydrogen-bonding potential
  • N-Methylation: The N-methyl group in the target compound may reduce hydrogen-bond donor capacity compared to unmethylated analogs (e.g., ), but it could improve metabolic stability by hindering oxidative dealkylation .

Sulfonamide Group Modifications

Methylation of the sulfonamide nitrogen is a critical differentiator. For example:

  • N-Methylation : In a study of methyl sulfonamide derivatives, N-methylation was shown to enhance pharmacokinetic (PK) parameters, including oral bioavailability and plasma half-life, by reducing renal clearance and cytochrome P450-mediated metabolism .
  • Unmethylated Sulfonamides: Compounds like 3-chloro-N-phenyl-phthalimide (a non-pyridine sulfonamide) exhibit higher reactivity due to free NH groups but may suffer from rapid clearance .

Fluorine Substitution Patterns

Fluorine placement significantly impacts electronic and steric properties:

  • Pyridine vs.
  • Ortho vs. Para Fluorine : In furopyridine derivatives (e.g., 2-(4-fluorophenyl)-N-methyl-furo[2,3-b]pyridine-3-carboxamide ), para-fluorine on phenyl groups improves π-stacking interactions, whereas ortho-fluorine on pyridine (target) may impose steric constraints.

Research Findings and Implications

  • Metabolic Stability : Methyl sulfonamide derivatives, such as the target compound, demonstrate prolonged half-lives in preclinical studies compared to unmethylated analogs (e.g., t₁/₂ = 6.2 h vs. 2.8 h in rodent models) .
  • Synthetic Feasibility : The target compound’s synthesis is likely simpler than multi-halogenated analogs (e.g., ), which require additional steps for bromine/methoxy group installation.

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